molecular formula C9H14O B14147328 2-Cyclopropylidene-1-methylcyclopentan-1-ol CAS No. 89237-95-6

2-Cyclopropylidene-1-methylcyclopentan-1-ol

Katalognummer: B14147328
CAS-Nummer: 89237-95-6
Molekulargewicht: 138.21 g/mol
InChI-Schlüssel: OIWRWXHICATGFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropylidene-1-methylcyclopentan-1-ol is an organic compound with the molecular formula C9H14O It is a cyclopentanol derivative characterized by the presence of a cyclopropylidene group and a methyl group attached to the cyclopentane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylidene-1-methylcyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of cyclopropylidene derivatives with cyclopentanone in the presence of a strong base can yield the desired compound. The reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as distillation and recrystallization to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopropylidene-1-methylcyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Cyclopropylidene-1-methylcyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Cyclopropylidene-1-methylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Cyclopropylidene-1-methylcyclopentan-1-ol is unique due to the presence of both the cyclopropylidene and methyl groups, which confer distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

89237-95-6

Molekularformel

C9H14O

Molekulargewicht

138.21 g/mol

IUPAC-Name

2-cyclopropylidene-1-methylcyclopentan-1-ol

InChI

InChI=1S/C9H14O/c1-9(10)6-2-3-8(9)7-4-5-7/h10H,2-6H2,1H3

InChI-Schlüssel

OIWRWXHICATGFB-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCC1=C2CC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.